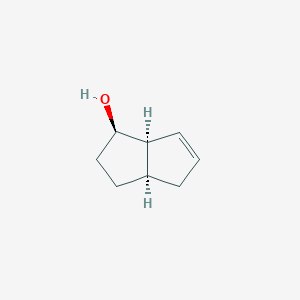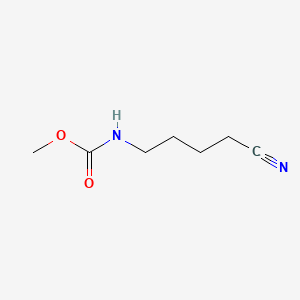
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid, also known as 3-DMPA, is a synthetic organic compound and a derivative of propionic acid. It is a white, crystalline solid with a molecular weight of 182.2 g/mol. 3-DMPA is soluble in water, ethanol, and methanol. It is a versatile compound with many applications in both scientific research and industrial processes.
Aplicaciones Científicas De Investigación
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has many applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been used in the study of enzyme kinetics, drug metabolism, and drug-target interactions.
Mecanismo De Acción
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is a weak acid that can act as a proton donor or acceptor in various biochemical reactions. It can also act as a substrate for enzymes, such as the enzyme propionyl-CoA carboxylase. In the presence of this enzyme, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is converted to malonyl-CoA, which is then used in fatty acid biosynthesis.
Biochemical and Physiological Effects
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and antifungal properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have an effect on the metabolism of fatty acids, lipids, and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid can be toxic in high concentrations, so it is important to use caution when handling this compound.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid. One possibility is the further exploration of its anti-cancer properties. Additionally, research could be conducted to explore its potential for use as an anti-inflammatory or anti-oxidant agent. Further research could also be conducted on its potential for use as a catalyst in organic reactions, as well as its potential for use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential for use in drug-target interactions.
Métodos De Síntesis
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is synthesized through a two-step process. First, the compound is synthesized from propionic acid and dimethyl dioxolane in the presence of a base, such as potassium carbonate. The second step involves reacting the product with an acid, such as sulfuric acid, to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid.
Propiedades
Número CAS |
391200-93-4 |
|---|---|
Nombre del producto |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid |
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
VOIMKESBBFHOSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)




![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
